molecular formula C20H24N6O2S B8055041 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine

4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine

货号: B8055041
分子量: 412.5 g/mol
InChI 键: OHUHVTCQTUDPIJ-RNHBAAACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AZD6738,也称为ceralasertib,是一种强效且选择性的口服生物利用度高的毛细血管扩张症共济失调和Rad3相关激酶抑制剂。这种激酶是DNA损伤反应的关键调节因子,参与协调细胞周期检查点和DNA修复机制。 AZD6738已显示出作为抗肿瘤剂的巨大潜力,尤其是在与其他疗法联合使用时 .

准备方法

合成路线和反应条件

AZD6738的合成涉及多个步骤,从取代的2-硝基苯胺开始。关键步骤包括:

工业生产方法

AZD6738的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用高通量反应器、连续流化学和自动化纯化系统,以确保高产率和纯度。

化学反应分析

反应类型

AZD6738会经历多种类型的化学反应,包括:

    氧化: 在特定条件下,它可以氧化形成各种氧化衍生物。

    还原: 中间阶段的硝基可以还原为胺。

    取代: 可以在芳环上进行各种取代反应,以引入不同的官能团。

常见试剂和条件

    氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 乙酸中的锌或氯化铵水溶液中的铟。

    取代: 使用乙酸钯和Xantphos的钯催化偶联反应。

主要产品

从这些反应中形成的主要产物包括具有不同官能团的各种AZD6738衍生物,可用于进一步研究和应用。

科学研究应用

AZD6738具有广泛的科学研究应用,包括:

生物活性

The compound 4-{4-[(3R)-3-methylmorpholin-4-yl]-6-[1-(S-methylsulfonimidoyl)cyclopropyl]pyrimidin-2-yl}-1H-pyrrolo[2,3-b]pyridine , often referred to as AZ20, is recognized for its potent biological activity as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase. This activity positions it as a promising candidate in cancer therapy, particularly in enhancing the efficacy of chemotherapeutic agents and radiation therapy.

ATR is a key regulator in the DNA damage response (DDR), responsible for activating repair pathways in response to replication stress and DNA damage. Inhibition of ATR can sensitize cancer cells to DNA-damaging agents, making it a target for enhancing anti-tumor efficacy. AZ20 has been shown to inhibit ATR with high potency, demonstrating an IC50 value of approximately 5 nM against immunoprecipitated ATR from HeLa cell extracts, and 50 nM in colorectal adenocarcinoma cell lines .

Biological Activity

1. Antitumor Efficacy:
AZ20 exhibits significant antiproliferative effects across various human tumor cell lines. In preclinical studies, it has demonstrated strong monotherapy efficacy in xenograft models that possess deficiencies in DNA damage repair mechanisms. The compound's ability to inhibit ATR leads to increased replication stress and subsequent tumor cell death .

2. Synergistic Effects:
AZ20 has shown synergistic antitumor activity when combined with other DNA-damage inducing therapies, such as chemotherapy or radiation. This combination therapy enhances the overall effectiveness against tumors that are reliant on specific DNA repair pathways .

Case Studies

Several studies have highlighted AZ20’s effectiveness:

  • Study 1: In a study involving LoVo colorectal adenocarcinoma cells, AZ20 significantly inhibited cell growth in vitro and led to substantial tumor regression in vivo when administered at well-tolerated doses .
  • Study 2: Another investigation demonstrated that AZ20 could sensitize tumor cells to external beam radiation therapy (EBRT), indicating its potential as a combination treatment strategy in clinical settings .

Data Summary

Biological Activity IC50 Values Model Outcome
ATR Inhibition5 nM (HeLa)In vitroPotent inhibition of ATR activity
Antiproliferative50 nM (HT29)In vitroSignificant growth inhibition
Tumor RegressionN/AXenograftStrong monotherapy efficacy
Synergistic ActivityN/AVariousEnhanced efficacy with chemotherapeutics

属性

IUPAC Name

imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23)/t13-,29?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUHVTCQTUDPIJ-RNHBAAACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352226-88-0
Record name imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。